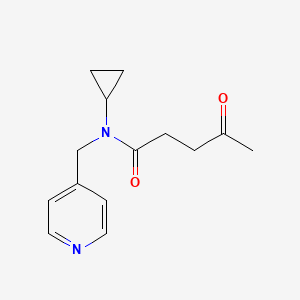
N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide, also known as CPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CPP is a cyclic amide that contains a pyridine moiety, which makes it a promising candidate for drug development.
Wirkmechanismus
N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide exerts its inhibitory activity by binding to the active site of HDACs and LSD1, preventing them from carrying out their enzymatic functions. This leads to changes in gene expression patterns and chromatin structure, which can have downstream effects on cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
Studies have shown that N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide can induce apoptosis (programmed cell death) in cancer cells by inhibiting HDACs and LSD1. This makes it a potential candidate for cancer therapy. Additionally, N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide in lab experiments is its high potency and selectivity for HDACs and LSD1. This allows for precise modulation of gene expression and chromatin structure. However, one limitation is that N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide. One potential application is in the development of cancer therapies, as N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide has shown promising results in inducing apoptosis in cancer cells. Additionally, further studies on its anti-inflammatory effects could lead to the development of new treatments for inflammatory diseases. Finally, there is potential for N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide to be used as a chemical probe for studying the role of HDACs and LSD1 in various biological processes.
Synthesemethoden
The synthesis of N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide involves several steps, including the reaction of cyclopropylamine with 4-pyridinecarboxaldehyde, followed by the addition of pentanoyl chloride. The resulting product is then purified through column chromatography to obtain N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide has been studied extensively for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in various biological processes, such as gene expression regulation and chromatin remodeling, making them attractive targets for drug development.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)2-5-14(18)16(13-3-4-13)10-12-6-8-15-9-7-12/h6-9,13H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSHIJPGSLSUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)N(CC1=CC=NC=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid](/img/structure/B7580729.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
![[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580735.png)
![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
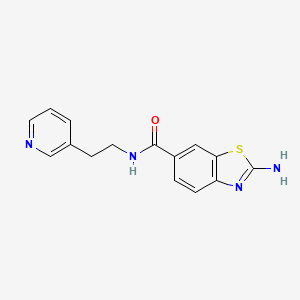
![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)
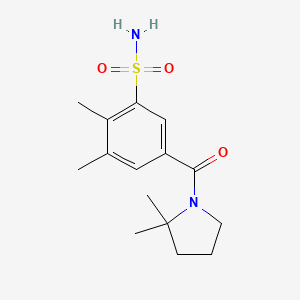
![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)

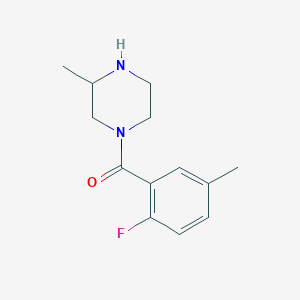
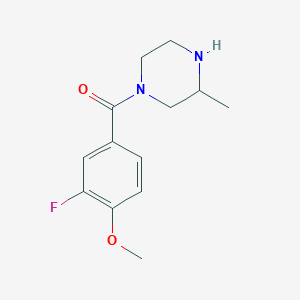
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)